molecular formula C13H16F3NO B3172660 4-Cyclohexyloxy-3-(trifluoromethyl)aniline CAS No. 946730-93-4

4-Cyclohexyloxy-3-(trifluoromethyl)aniline

Cat. No. B3172660
CAS RN: 946730-93-4
M. Wt: 259.27 g/mol
InChI Key: RQQUEJKIVZEVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyloxy-3-(trifluoromethyl)aniline, also known as 4-CO-3-TFMA, is an organic compound with a wide range of applications in scientific research. It is an aromatic amine, with an aromatic ring containing both oxygen and nitrogen atoms, and a trifluoromethyl substituent. The compound is a colorless liquid at room temperature and is soluble in organic solvents. This compound has recently been used in a variety of scientific research applications, including the synthesis of new materials and the study of the mechanism of action of various drugs.

Scientific Research Applications

4-Cyclohexyloxy-3-(trifluoromethyl)aniline has a wide range of applications in scientific research. It has been used in the synthesis of novel materials, such as polymers and nanostructures. It has also been used in the study of the mechanism of action of various drugs, including antibiotics and antifungal agents. In addition, it has been used in the study of enzyme-catalyzed reactions, and it has been used as a model compound for the study of the structure and reactivity of aromatic compounds.

Mechanism of Action

4-Cyclohexyloxy-3-(trifluoromethyl)aniline is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. The compound can form hydrogen bonds with other molecules, as well as van der Waals forces. These interactions allow the compound to bind to various molecules, such as proteins and enzymes, and can affect the activity of these molecules.
Biochemical and Physiological Effects
4-Cyclohexyloxy-3-(trifluoromethyl)aniline has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have antifungal and antibacterial activity. In addition, it has been shown to have an anti-inflammatory effect, and it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-Cyclohexyloxy-3-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is insoluble in water, which makes it easier to handle in the laboratory. However, it is also a highly reactive compound, and it can react with other compounds in the laboratory. This can lead to contamination of the reaction mixture, and it can also lead to the formation of unwanted by-products.

Future Directions

There are a number of potential future directions for the use of 4-Cyclohexyloxy-3-(trifluoromethyl)aniline in scientific research. It could be used in the development of new materials, such as polymers and nanostructures, as well as in the study of the mechanism of action of various drugs. It could also be used in the study of enzyme-catalyzed reactions, and it could be used as a model compound for the study of the structure and reactivity of aromatic compounds. In addition, it could be used to develop new drugs, and it could be used in the study of the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods for the synthesis of organic compounds.

properties

IUPAC Name

4-cyclohexyloxy-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-8-9(17)6-7-12(11)18-10-4-2-1-3-5-10/h6-8,10H,1-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQUEJKIVZEVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyloxy-3-(trifluoromethyl)aniline

Synthesis routes and methods

Procedure details

A solution of cyclohexanol (1.00 g, 10.0 mmol) in anhydrous tetrahydrofuran (6 ml) was added dropwise to a suspension of 60% sodium hydride (0.240 g, 6.00 mmol) in anhydrous tetrahydrofuran (6 ml) under ice cooling, and the mixture was stirred at room temperature for 1 hour. 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (1.05 g, 5.00 mmol) was added to the reaction mixture under ice cooling, and the mixture was refluxed for 3 hours. Ice water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. Methanol (10 ml) and 10% platinum on activated carbon (0.100 g) were added to the residue obtained by evaporation of the solvent under reduced pressure, and the mixture was stirred at room temperature for 12 hours under hydrogen atmosphere. The reaction mixture was filtered through celite. The residue obtained by concentration of the filtrate under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give the title compound (0.60 g, 47%) as a colorless liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.